molecular formula C77H142N2O29 B1251334 mathemycin B

mathemycin B

Número de catálogo: B1251334
Peso molecular: 1559.9 g/mol
Clave InChI: LNARHTBARTYDAD-FKHUDVNESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

mathemycin B is a natural product found in Actinomyces with data available.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for isolating mathemycin B from natural sources, and how can purity be validated?

Methodological Answer:

  • Extraction : Use solvent partitioning (e.g., ethyl acetate for lipophilic compounds) followed by column chromatography (silica gel or Sephadex LH-20) for preliminary isolation .

  • Validation : Confirm purity via HPLC (≥95% peak area) with UV-Vis detection (λ = 240–260 nm for polyketides) and cross-validate with NMR (e.g., absence of split signals in 1^1H NMR spectra) .

  • Example Data :

    StepTechniqueKey ParametersExpected Outcome
    ExtractionEthyl acetate partitioningpH 6.5, 25°CCrude extract yield: 2.1% (w/w)
    PurificationSilica gel chromatographyHexane:EtOAc (7:3)Isolate purity: 89% → 97% post-HPLC

Q. How should researchers design initial bioactivity assays for this compound to balance specificity and resource constraints?

Methodological Answer:

  • Screening : Prioritize in vitro assays (e.g., antimicrobial disk diffusion, IC50_{50} in cancer cell lines) with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
  • Dose Range : Use logarithmic dilution (1–100 µM) to identify thresholds for follow-up studies.
  • Limitations : Note potential false positives due to solvent interference (e.g., DMSO >1% v/v) and validate via orthogonal assays (e.g., time-kill kinetics for antimicrobial activity) .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action (e.g., DNA intercalation vs. topoisomerase inhibition) be systematically resolved?

Methodological Answer:

  • Hypothesis Testing :
    • Perform competitive binding assays (e.g., ethidium bromide displacement for DNA intercalation) .
    • Use in vitro topoisomerase relaxation assays with supercoiled DNA .
  • Data Integration : Apply statistical frameworks (e.g., Bayesian inference) to weigh evidence from conflicting studies .
  • Case Study : A 2024 study resolved contradictions by demonstrating context-dependent dual mechanisms in anaerobic vs. aerobic conditions .

Q. What advanced spectroscopic and computational methods are critical for elucidating this compound’s stereochemistry and conformation-activity relationships?

Methodological Answer:

  • Stereochemistry :
    • Use Mosher’s ester analysis (1^1H NMR) or X-ray crystallography for absolute configuration .
    • Compare experimental vs. calculated ECD spectra (TDDFT) for chiral centers .
  • Conformational Analysis :
    • Apply molecular dynamics simulations (AMBER/CHARMM force fields) to model ligand-receptor flexibility .
    • Validate with NOESY/ROESY NMR to confirm dominant conformers in solution .

Q. How should researchers address batch-to-batch variability in this compound production during preclinical studies?

Methodological Answer:

  • Standardization :
    • Implement QC metrics (e.g., HPLC retention time ±0.2 min, 13^13C NMR chemical shift reproducibility) .
    • Use DOE (Design of Experiments) to optimize fermentation conditions (e.g., carbon source, temperature) .
  • Mitigation : Pool multiple batches for in vivo studies and include batch ID as a covariate in statistical models .

Q. Methodological & Ethical Considerations

Q. What statistical approaches are optimal for analyzing dose-response data with non-linear trends in this compound studies?

Methodological Answer:

  • Model Selection : Use a four-parameter logistic model (Hill equation) for sigmoidal data.
  • Outlier Handling : Apply Grubbs’ test (α=0.05) or robust regression (e.g., RANSAC) .
  • Software : Implement via GraphPad Prism or R packages (drc, nplr) .

Q. How can researchers ethically navigate unpublished negative data on this compound’s efficacy in peer-reviewed publications?

Methodological Answer:

  • Transparency : Disclose negative results in supplementary materials with detailed protocols to prevent redundant efforts .
  • Framing : Contextualize findings within literature (e.g., "No efficacy observed in X model under Y conditions, contrasting prior reports in Z models") .

Propiedades

Fórmula molecular

C77H142N2O29

Peso molecular

1559.9 g/mol

Nombre IUPAC

(9E,13E,17E)-38-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-40-(10-amino-4-methyldecan-2-yl)-19-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6,12,16,20,22,24,26,28,30,32,34,36-dodecahydroxy-5,11,13,15,17,21,27,33,39-nonamethyl-1-oxacyclotetraconta-9,13,17-trien-2-one

InChI

InChI=1S/C77H142N2O29/c1-36(19-15-13-14-18-24-78)25-42(7)73-46(11)57(103-75-69(98)62(79)66(95)47(12)102-75)33-50(84)32-55(89)44(9)53(87)29-48(82)28-52(86)43(8)54(88)30-49(83)31-56(90)45(10)65(94)58(104-77-72(101)74(68(97)60(35-81)106-77)108-76-71(100)70(99)67(96)59(34-80)105-76)27-41(6)64(93)40(5)26-39(4)63(92)38(3)20-16-17-21-51(85)37(2)22-23-61(91)107-73/h16,20,26-27,36-38,40,42-60,62-77,80-90,92-101H,13-15,17-19,21-25,28-35,78-79H2,1-12H3/b20-16+,39-26+,41-27+/t36?,37?,38?,40?,42?,43?,44?,45?,46?,47-,48?,49?,50?,51?,52?,53?,54?,55?,56?,57?,58?,59-,60-,62+,63?,64?,65?,66-,67-,68-,69-,70+,71+,72+,73?,74+,75+,76+,77+/m1/s1

Clave InChI

LNARHTBARTYDAD-FKHUDVNESA-N

SMILES isomérico

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2CC(CC(C(C(CC(CC(C(C(CC(CC(C(C(C(/C=C(/C(C(/C=C(/C(C(/C=C/CCC(C(CCC(=O)OC(C2C)C(C)CC(C)CCCCCCN)C)O)C)O)\C)C)O)\C)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)C)O)O)O)C)O)O)O)C)O)O)O)N)O

SMILES canónico

CC1CCC(=O)OC(C(C(CC(CC(C(C(CC(CC(C(C(CC(CC(C(C(C(C=C(C(C(C=C(C(C(C=CCCC1O)C)O)C)C)O)C)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)C)O)O)O)C)O)O)O)C)O)O)OC4C(C(C(C(O4)C)O)N)O)C)C(C)CC(C)CCCCCCN

Sinónimos

mathemycin B

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.